molecular formula C7H10N2O2 B122818 1-Propyl-1H-imidazole-4-carboxylic acid CAS No. 149096-35-5

1-Propyl-1H-imidazole-4-carboxylic acid

Cat. No. B122818
M. Wt: 154.17 g/mol
InChI Key: OUYXIPLZTRNTDL-UHFFFAOYSA-N
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Description

“1-Propyl-1H-imidazole-4-carboxylic acid” is a compound with the molecular formula C7H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “1-Propyl-1H-imidazole-4-carboxylic acid” consists of an imidazole ring attached to a propyl group and a carboxylic acid group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propyl-1H-imidazole-4-carboxylic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 382.4±15.0 °C at 760 mmHg, and a flash point of 185.0±20.4 °C . It also has a molar refractivity of 40.8±0.5 cm3, and a polar surface area of 55 Å2 .

Scientific Research Applications

Synthetic Methods and Chemical Properties

Biological and Pharmacological Activities

The synthesis and transformation of imidazole derivatives, including those with carboxylic acid functionalities, demonstrate a wide range of chemical and biological properties. These compounds are involved in the synthesis of molecules with insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity, highlighting their significance in the development of new therapeutic agents (E. Abdurakhmanova et al., 2018).

Antitumor Activity

Research on imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, has revealed their potential as antitumor agents. Some compounds within this class have advanced to preclinical testing, underscoring the value of imidazole derivatives in cancer research and the search for new antitumor drugs (M. Iradyan et al., 2009).

Antioxidant, Microbiological, and Cytotoxic Activity

The study of natural carboxylic acids derived from plants, including those structurally related to 1-Propyl-1H-imidazole-4-carboxylic acid, has shown significant antioxidant, antimicrobial, and cytotoxic activities. These activities are influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds, indicating the potential of carboxylic acids and their derivatives in therapeutic applications (B. Godlewska-Żyłkiewicz et al., 2020).

Material Science Applications

Imidazole-based compounds, including zeolite imidazolate frameworks (ZIFs), demonstrate unique properties for various applications in material science, such as gas storage, separation, and catalysis. The ability to synthesize transition-metal-based ZIF materials into one-dimensional fibrous materials via electrospinning offers new directions for research and development in advanced materials (S. S. Sankar et al., 2019).

properties

IUPAC Name

1-propylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-3-9-4-6(7(10)11)8-5-9/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYXIPLZTRNTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567518
Record name 1-Propyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-imidazole-4-carboxylic acid

CAS RN

149096-35-5
Record name 1-Propyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 25-2 (0.6 g, 3.6 mmol) in anhydrous MeOH (2 ml) was added 3N LiOH (2.6 ml, 7.9 mmol). The reaction mixture was heated at 80° C. for 1 h. The heat was reduced and the mixture was stirred at 40° C. overnight. The reaction was then neutralized with 12N HCl and subsequently concentrated in vacuo. The residue was dried azeotropically with toluene to afford the desired product 25-3 as a solid. MS calculated M+H, 155.2. Found 155.1
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